![molecular formula C23H19FN6O5S B2542686 2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide CAS No. 847190-57-2](/img/no-structure.png)
2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C23H19FN6O5S and its molecular weight is 510.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligand Development for PET Imaging
One application involves the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging. For instance, a study focused on the radiosynthesis of [18F]PBR111, a selective radioligand targeting the translocator protein (18 kDa), which is crucial for imaging neuroinflammation and other pathological conditions (Dollé et al., 2008). This work highlights the potential of such compounds in diagnostic imaging, particularly in neurology.
Antimicrobial and Anti-inflammatory Agents
Compounds derived from pyrimidines have shown promising antimicrobial and anti-inflammatory activities. A study synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Anticancer Activity
Another study focused on the synthesis and evaluation of pyrimidine derivatives for their potential as anticonvulsant agents. This research indicates the diverse pharmacological applications of pyrimidine compounds, including their potential role in the development of new therapies for epilepsy (Severina et al., 2020).
Central Nervous System Depressant Activity
Pyrimidin-4-one derivatives have been synthesized and evaluated for their central nervous system depressant activity, indicating the potential therapeutic applications of these compounds in treating conditions associated with CNS hyperactivity (Manjunath et al., 1997).
Properties
CAS No. |
847190-57-2 |
|---|---|
Molecular Formula |
C23H19FN6O5S |
Molecular Weight |
510.5 |
IUPAC Name |
2-[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C23H19FN6O5S/c1-28-20-18(22(32)29(2)23(28)33)21(27-19(26-20)14-5-9-16(10-6-14)30(34)35)36-12-17(31)25-11-13-3-7-15(24)8-4-13/h3-10H,11-12H2,1-2H3,(H,25,31) |
InChI Key |
XUJVPBHJEZVJMU-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NCC4=CC=C(C=C4)F)C(=O)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




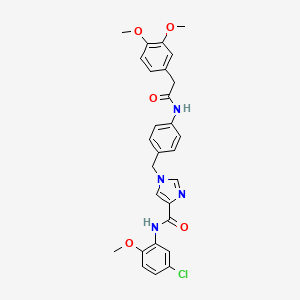

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2542607.png)
![2,8,10-Trimethyl-4-(4-(p-tolyl)piperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2542608.png)

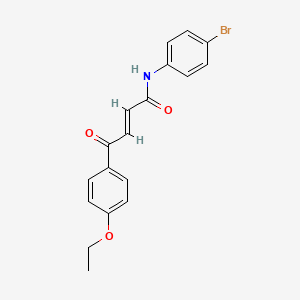
![6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine](/img/structure/B2542613.png)
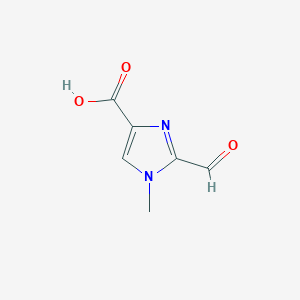
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2542619.png)
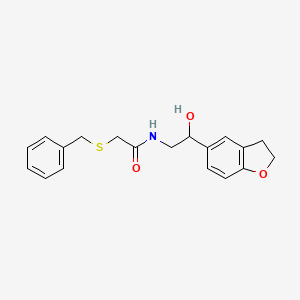
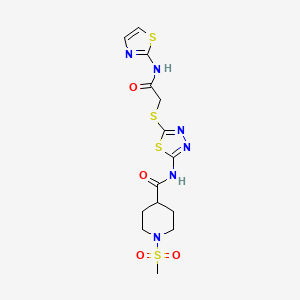
![2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2542626.png)
